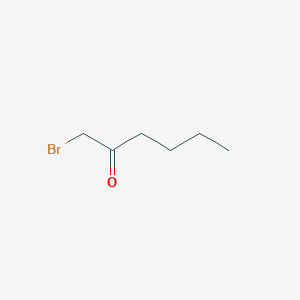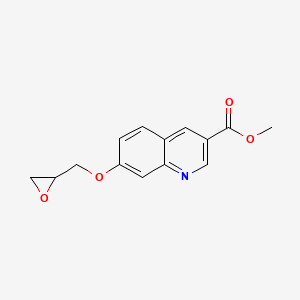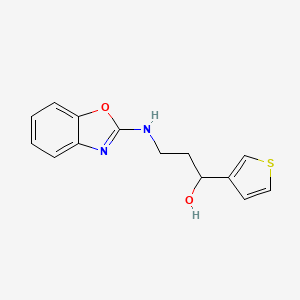
1-Bromohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohexan-2-one is an organic compound with the molecular formula C6H11BrO It is a halogenated ketone, specifically a bromo ketone, characterized by the presence of a bromine atom attached to the second carbon of a hexanone chain
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Bromo-2-hexanone are not fully understood due to the limited research available. It is known that brominated compounds can interact with various enzymes and proteins. For instance, they can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, such as an enzyme or protein with a free electron pair, can interact with 1-Bromo-2-hexanone, leading to the substitution of the bromine atom .
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . In these reactions, a bromine atom is replaced by a free radical, leading to the formation of a new compound . This process could potentially influence the activity of biomolecules, enzyme function, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohexan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hexanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromohexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) to form corresponding substituted products.
Reduction: The carbonyl group in this compound can be reduced to form 1-bromo-2-hexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in an appropriate solvent like ether or tetrahydrofuran (THF).
Oxidation: Performed in acidic or basic aqueous solutions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Substituted hexanones or hexanols.
Reduction: 1-Bromo-2-hexanol.
Oxidation: Hexanoic acid or other oxidized derivatives.
Scientific Research Applications
1-Bromohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions. It can act as an alkylating agent, modifying specific amino acid residues in proteins.
Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromohexan-2-one involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic attack at the carbonyl carbon. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or other reactants used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanone: A smaller analog with similar reactivity but different physical properties.
1-Chloro-2-hexanone: A chloro analog with slightly different reactivity due to the presence of chlorine instead of bromine.
2-Bromo-3-hexanone: A positional isomer with the bromine atom at a different position on the hexanone chain.
Uniqueness
1-Bromohexan-2-one is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the length of the carbon chain. This makes it a valuable intermediate in organic synthesis, offering distinct advantages in certain chemical transformations compared to its analogs.
Properties
IUPAC Name |
1-bromohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-3-4-6(8)5-7/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIISQFLRUQIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26818-07-5 |
Source


|
| Record name | 1-Bromo-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)




![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)
![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)
![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)
![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)
